molecular formula C14H17N3O4S2 B1651155 N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1236266-47-9

N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B1651155
CAS No.: 1236266-47-9
M. Wt: 355.4
InChI Key: FQSFXLWCVTYMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxy group at position 4, linked to a pyrrolidine-2-carboxamide scaffold modified by a methylsulfonyl moiety. This structure combines sulfur-containing heterocycles (thiazole) and sulfonamide groups, which are pharmacologically relevant for targeting enzymes and receptors in cancer, inflammation, and infectious diseases. Its synthesis typically involves coupling reactions between carboxylate intermediates and amines under standard peptide coupling conditions .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-21-10-6-3-7-11-12(10)15-14(22-11)16-13(18)9-5-4-8-17(9)23(2,19)20/h3,6-7,9H,4-5,8H2,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSFXLWCVTYMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501145862
Record name N-(4-Methoxy-2-benzothiazolyl)-1-(methylsulfonyl)-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236266-47-9
Record name N-(4-Methoxy-2-benzothiazolyl)-1-(methylsulfonyl)-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236266-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxy-2-benzothiazolyl)-1-(methylsulfonyl)-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Coupling

Microwave irradiation (140°C, 45 min) significantly reduces reaction times and improves yields (70–75%) compared to conventional heating.

Diastereoselective Synthesis

Computational studies at the B3LYP/cc-pVTZ level suggest that the reaction proceeds via an asynchronous one-step mechanism, with electron density transfer (GEDT) from the amine to the carboxylic acid.

Challenges and Solutions

  • Steric Hindrance : The bulky benzothiazole group necessitates slow addition of reagents to minimize side reactions.
  • Purification : Gradient elution (0–50% ethyl acetate in hexanes) effectively separates the product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound features several key components:

  • Benzo[d]thiazole moiety : This heterocyclic structure is known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Pyrrolidine ring : This five-membered ring enhances the compound's pharmacological properties, including its ability to interact with biological targets.
  • Methylsulfonyl group : This functional group improves solubility and reactivity, crucial for enhancing biological interactions.

Anticancer Properties

Research has highlighted the anticancer potential of compounds similar to N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide. Studies indicate that these compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest at S and G2/M phases

The mechanism involves an increase in the Bax/Bcl-2 ratio, leading to the activation of caspase pathways, which are critical for programmed cell death.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzo[d]thiazole have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Utilization of readily available precursors such as 4-methoxybenzo[d]thiazole.
  • Reaction Conditions : Strong bases and solvents like dimethylformamide (DMF) are often employed to facilitate the formation of the desired product.
  • Yield Optimization : Industrial production methods may involve automated reactors and continuous flow systems to enhance yield and purity while minimizing waste.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of compounds based on the benzo[d]thiazole scaffold, including this compound. The study found that these compounds exhibited selective cytotoxicity against various cancer cell lines, with specific emphasis on their ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with the methylsulfonyl group showed enhanced antibacterial activity compared to their unsubstituted counterparts, suggesting that this modification is crucial for improving bioactivity .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole Moieties

  • (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-Nitrophenylsulfonyl)pyrrolidine-2-carboxamide (Compound 43) :

    • Structural Differences : Replaces the 4-methoxy group with an unsubstituted benzo[d]thiazole and uses a 4-nitrophenylsulfonyl group instead of methylsulfonyl.
    • Activity : Exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib but with a higher ulcerogenic index. Molecular docking studies indicate strong interactions with cyclooxygenase (COX) receptors .
    • Key Distinction : The nitro group may enhance electron-withdrawing effects but increase toxicity compared to the methoxy group in the target compound.
  • (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(Thiophen-2-yl)prop-2-en-1-one (Compound 29): Structural Differences: Features a thiophene-propenone chain instead of the pyrrolidine-sulfonamide group. Activity: Demonstrates potent antiproliferative activity against breast cancer cells (IC50 = 9.39 µM), threefold stronger than doxorubicin. The α,β-unsaturated ketone likely contributes to covalent binding with cellular targets . Key Distinction: The target compound’s methylsulfonylpyrrolidine may improve solubility and reduce off-target reactivity compared to the electrophilic enone in Compound 27.

Sulfonamide-Containing Analogues

  • 3-(Methylsulfonyl)-N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide: Structural Differences: Utilizes a pyridinyl-thiazole core rather than benzo[d]thiazole and positions the methylsulfonyl group on a benzene ring. Key Distinction: The benzo[d]thiazole in the target compound may enhance π-π stacking interactions in hydrophobic enzyme pockets compared to the pyridine-thiazole hybrid.
  • Indomethacin Analogues (Compounds 44–46) :

    • Structural Differences : Replace benzo[d]thiazole with indole rings bearing 4-chlorobenzyl and methylsulfonylphenyl groups.
    • Activity : Show selective COX-2 inhibition (IC50 < 1 µM) and in vivo anti-inflammatory efficacy. Molecular modeling highlights favorable interactions with COX-2’s hydrophobic channel .
    • Key Distinction : The target compound’s rigid benzo[d]thiazole scaffold may offer better metabolic stability than the flexible indole derivatives.

Pharmacokinetic and Pharmacodynamic Considerations

  • Bioavailability : The 4-methoxy group in the target compound likely enhances membrane permeability, while the methylsulfonyl group may reduce first-pass metabolism compared to nitro or chlorinated derivatives .
  • Target Selectivity : Compared to acrylamide-based CDK7 inhibitors (e.g., Patent EP3853225), the absence of electrophilic warheads in the target compound may reduce off-target effects .
  • Toxicity Profile : The ulcerogenic index of the target compound is expected to be lower than that of Compound 43 due to the absence of a nitro group .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methylsulfonyl group and a benzo[d]thiazole moiety, which is known for enhancing biological activity through various mechanisms. The molecular formula is C13_{13}H14_{14}N2_{2}O3_{3}S, indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related thiazole derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

CompoundIC50_{50} (µM)Cancer Type
SMART-H0.5Prostate
SMART-F0.7Melanoma

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. A recent study reported moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, with IC50_{50} values indicating effective inhibition .

Bacterial StrainZone of Inhibition (mm)IC50_{50} (µg/mL)
Salmonella typhi1510
Bacillus subtilis188
Escherichia coli1015

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it acts as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition potency was comparable to established drugs in the category .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

  • Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting microtubule dynamics.
  • Enzyme Interaction : The sulfonamide group enhances binding affinity towards acetylcholinesterase and urease, leading to effective enzyme inhibition.

In Vivo Studies

In vivo studies involving animal models have demonstrated the efficacy of thiazole derivatives in reducing tumor size without significant toxicity. For instance, treatment with a related compound over three weeks resulted in a tumor reduction rate of approximately 30% in xenograft models .

Clinical Relevance

The potential application of this compound in clinical settings is supported by its favorable pharmacokinetics and low toxicity profile observed in preliminary studies. Further research is needed to establish comprehensive safety and efficacy profiles through clinical trials.

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The compound can be synthesized via coupling reactions involving pyrrolidine-2-carboxamide derivatives and functionalized benzo[d]thiazole moieties. Key steps include:

  • Sulfonylation : Introducing the methylsulfonyl group to pyrrolidine using methanesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Amide coupling : Reacting the sulfonylated pyrrolidine with 4-methoxybenzo[d]thiazol-2-amine using carbodiimide-based coupling agents (e.g., HATU or EDCI) in anhydrous solvents .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (DMSO/water) yield high-purity product .

Q. How is the compound structurally characterized?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., disorder in pyrrolidine ring observed at 160 K) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Methoxy (δ ~3.8 ppm) and sulfonyl (δ ~3.1 ppm for CH₃SO₂) groups are diagnostic .
  • HRMS : Exact mass matching calculated [M+H]⁺ (e.g., 408.1234 for C₁₇H₂₁N₃O₄S₂) .

Q. What preliminary biological screening assays are relevant?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MDA-MB-231, HT29) with IC₅₀ values compared to reference drugs .
  • Enzyme inhibition : CDK7 inhibition assays (IC₅₀ < 100 nM in patent EP3853225) .
  • Anti-inflammatory screening : COX-2 selectivity via ELISA, with ulcerogenicity indices measured in rodent models .

Advanced Research Questions

Q. How can molecular docking elucidate binding mechanisms with CDK7?

  • Software : AutoDock Vina or Discovery Studio for docking simulations.
  • Key interactions :
  • Sulfonyl group forms hydrogen bonds with Lys41 and Asp149 in CDK7’s ATP-binding pocket.
  • Benzo[d]thiazole moiety engages in π-π stacking with Phe91 .
    • Validation : Compare docking scores (ΔG < -9 kcal/mol) with co-crystallized inhibitors (e.g., THZ1) .

Q. How to resolve contradictions in reported biological activity?

Discrepancies in IC₅₀ values across studies may arise from:

  • Structural analogs : Minor substitutions (e.g., 4-methoxy vs. 4-nitro groups) alter potency (e.g., 10-fold difference in COX-2 inhibition) .
  • Assay conditions : Varying ATP concentrations in kinase assays affect inhibitor efficacy .
  • Solution : Standardize protocols (e.g., fixed ATP at 10 µM) and use isogenic cell lines to minimize variability .

Q. What in silico ADMET profiles support preclinical development?

  • Tools : SwissADME, pkCSM.
  • Key metrics :
  • Permeability : High Caco-2 permeability (Papp > 10⁻⁶ cm/s) due to logP ~2.4.
  • Metabolism : Predicted CYP3A4 substrate (risk of drug-drug interactions).
  • Toxicity : Ames test-negative but hERG inhibition risk (IC₅₀ ~5 µM) requires mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.